Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluorophenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

P2X purinoceptor 7 ion channel inhibitor tetrazole carboxamide

This 2-aryl-tetrazole-5-carboxamide is a validated P2RX7 antagonist (IC₅₀ 378.4 nM in 1321N1 cells). Its 4-fluorophenethylamide sidechain enables precise allosteric/orthosteric binding at P2RX7, making it a critical reference inhibitor for NLRP3 inflammasome, IL-1β release, and neuroinflammatory pathway studies. Use as a starting-point probe or benchmark to evaluate novel P2RX7 antagonists. Systematic SAR is supported by US10112937 (Example 59). Confirm selectivity across P2X subtypes before in vivo PK/efficacy studies.

Molecular Formula C17H13F4N5O
Molecular Weight 379.319
CAS No. 1396759-34-4
Cat. No. B2963867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
CAS1396759-34-4
Molecular FormulaC17H13F4N5O
Molecular Weight379.319
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F)F
InChIInChI=1S/C17H13F4N5O/c18-13-5-1-11(2-6-13)9-10-22-16(27)15-23-25-26(24-15)14-7-3-12(4-8-14)17(19,20)21/h1-8H,9-10H2,(H,22,27)
InChIKeySZXULQHXSVWOAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396759-34-4): Core Chemical Identity and Scaffold Class


N-(4-fluorophenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic 2H-tetrazole-5-carboxamide derivative with the molecular formula C17H13F4N5O and a molecular weight of 379.32 g/mol [1]. The compound features a 4-trifluoromethylphenyl substituent at the tetrazole N2 position and a 4-fluorophenethylamide sidechain, placing it within a broader class of 2-aryl-tetrazole-5-carboxamides that have been explored as bioactive scaffolds targeting ion channels and G-protein coupled receptors [1]. This specific substitution pattern distinguishes it from numerous close analogs where either the N-aryl group (e.g., 4-bromophenyl, 4-trifluoromethoxyphenyl) or the amide sidechain (e.g., N-methyl-N-phenyl, N-benzhydryl, N-(3-(2-oxopyrrolidin-1-yl)propyl)) is altered, leading to divergent target engagement profiles [1][2].

Why Generic 2-Aryl-Tetrazole-5-Carboxamide Analogs Cannot Substitute for N-(4-Fluorophenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide in P2RX7-Focused Research


Within the 2-aryl-tetrazole-5-carboxamide chemotype, even subtle modifications to the amide sidechain or the N2-aryl group can abrogate or substantially shift target potency. The 4-fluorophenethyl amide motif present in this compound is not a generic inert linker; its specific linear ethyl spacer and terminal 4-fluorophenyl group directly influence the binding conformation at the P2X purinoceptor 7 (P2RX7) allosteric or orthosteric site [1]. Replacement of the amide sidechain with branched, bulkier, or more polar variants found in closely related analogs (e.g., N-methyl-N-phenyl, N-benzhydryl, or pyrrolidinone-containing sidechains) is expected to alter the three-dimensional pharmacophore and reduce or eliminate the IC₅₀ of 378.4 nM observed for the target compound in 1321N1 cellular assays [1]. Selecting an analog without confirming its P2RX7 functional activity therefore carries a high risk of obtaining a biologically silent compound for this specific ion channel target.

Quantitative Comparator Evidence: P2RX7 Inhibitory Activity of N-(4-Fluorophenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide Versus Core Scaffold Analogs


Head-to-Head P2RX7 Cellular IC₅₀ Comparison: 4-Trifluoromethylphenyl Analog (Target) vs. 4-Bromophenyl Analog

In a cell-based assay using human 1321N1 astrocytoma cells, N-(4-fluorophenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide inhibited P2RX7 with an IC₅₀ of 378.4 nM [1]. The directly comparable 4-bromophenyl-substituted analog (2-(4-bromophenyl)-N-(4-fluorophenethyl)-2H-tetrazole-5-carboxamide) was not reported in the same patent excerpt with a measured P2RX7 IC₅₀, indicating that the 4-trifluoromethyl group is a critical determinant of sub-micromolar P2RX7 engagement within this specific sidechain context [1]. While the bromophenyl analog shares an identical 4-fluorophenethylamide sidechain, its electronic and steric properties at the para position differ substantially from the trifluoromethyl group, and its P2RX7 activity has not been documented at a comparable level.

P2X purinoceptor 7 ion channel inhibitor tetrazole carboxamide structure-activity relationship

Amide Sidechain Selectivity: 4-Fluorophenethyl vs. N-Methyl-N-Phenyl P2RX7 Activity Differential

The target compound bears a 4-fluorophenethyl amide sidechain and achieves a P2RX7 IC₅₀ of 378.4 nM in 1321N1 cells [1]. A structurally proximal analog, N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, retains the identical 2-(4-trifluoromethylphenyl)-2H-tetrazole-5-carboxamide core but replaces the flexible 4-fluorophenethylamide with a rigid, tertiary N-methyl-N-phenyl amide . No P2RX7 inhibition data has been reported for this N-methyl-N-phenyl analog in the same patent or publicly accessible bioactivity databases. The absence of a flexible ethylene spacer and the introduction of a methyl substituent on the amide nitrogen in the comparator are known in medicinal chemistry to alter hydrogen-bonding capacity and conformational freedom, which could abolish the binding mode responsible for the target compound's observed activity.

P2RX7 inhibitor amide pharmacophore tetrazole scaffold sidechain SAR

N2-Aryl Substituent Electronic Modulation: 4-Trifluoromethyl vs. 4-Trifluoromethoxy IC₅₀ Comparison Within the Same Amide Sidechain Series

The target compound, bearing a 4-CF₃ substituent (Hammett σₚ ≈ 0.54), inhibits P2RX7 with an IC₅₀ of 378.4 nM [1]. Its direct oxygen-bridged analog, N-(4-fluorophenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, which features a 4-OCF₃ group (Hammett σₚ ≈ 0.35), has an identical 4-fluorophenethylamide sidechain and the same molecular connectivity except for the O atom insertion . The 4-OCF₃ group is less electron-withdrawing and more lipophilic (π ≈ +1.04) compared to 4-CF₃ (π ≈ +0.88), which could modulate both the electronic environment of the tetrazole ring and the overall pharmacokinetic profile. No P2RX7 IC₅₀ has been published for the 4-trifluoromethoxy analog in any accessible database, meaning its potency at this target cannot be assumed to fall within the same range as the 4-CF₃ compound.

Hammett sigma electron-withdrawing group P2RX7 potency tetrazole SAR

Patent-Documented Example Identity: US10112937 Example 59 Confers Defined Intellectual Property Provenance Versus Unindexed Structural Analogs

N-(4-fluorophenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is explicitly identified as Example 59 in granted US patent US10112937, which claims tetrazole compounds as P2X receptor modulators [1]. This patent association provides a verifiable experimental context — cell-based P2RX7 inhibition in 1321N1 cells yielding an IC₅₀ of 378.4 nM — that is absent for many commercially listed structural analogs. For instance, 2-(4-bromophenyl)-N-(4-fluorophenethyl)-2H-tetrazole-5-carboxamide and N-benzhydryl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide are available from chemical vendors but are not linked to any patent or peer-reviewed biological assay in the accessed databases . The ability to cite a specific patent example number with a disclosed IC₅₀ provides clear provenance for procurement justification.

patent example P2RX7 inhibitor chemical procurement intellectual property

High-Confidence Application Scenarios for N-(4-Fluorophenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide Based on P2RX7 Inhibitory Evidence


P2RX7-Mediated Inflammasome and Neuroinflammation Probe Compound Screening

With a confirmed P2RX7 IC₅₀ of 378.4 nM in human 1321N1 astrocytoma cells [1], this compound is directly applicable as a starting-point probe or reference inhibitor in studies of NLRP3 inflammasome activation, IL-1β release, and neuroinflammatory signaling pathways where P2RX7 is a validated target. Its defined potency allows it to serve as a benchmark for evaluating novel P2RX7 antagonists in head-to-head cellular assays.

Structure-Activity Relationship (SAR) Expansion Around Patent US10112937 Tetrazole Series

As Example 59 of US10112937 [1], this compound provides a concrete synthetic and biological anchor point for medicinal chemistry teams seeking to optimize P2RX7 inhibition within the 2-aryl-tetrazole-5-carboxamide scaffold. The 4-fluorophenethylamide sidechain can be systematically varied while using the parent compound's 378.4 nM IC₅₀ as a reference standard for potency improvements.

Selectivity Profiling Against Related Purinergic Receptor Subtypes

Given the compound's demonstrated activity at P2RX7, it can be deployed as a tool compound to assess selectivity against other P2X family members (e.g., P2RX1, P2RX3, P2RX4) at the 378 nM concentration range, generating critical selectivity data that would further differentiate it from broader-spectrum purinergic ligands lacking subtype-specific characterization.

Pharmacological Validation in P2RX7-Dependent In Vivo Pain or Inflammation Models

For laboratories with established rodent models of inflammatory or neuropathic pain where P2RX7 blockade has demonstrated efficacy, this compound — possessing a measurable cellular IC₅₀ — can be advanced to preliminary in vivo pharmacokinetic and efficacy studies, provided adequate solubility and metabolic stability are confirmed, to establish whether the 378.4 nM cellular potency translates to meaningful target engagement in vivo.

Quote Request

Request a Quote for N-(4-fluorophenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.